BenchChemオンラインストアへようこそ!

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole

Cannabinoid Receptor Pharmacology GPCR Ligand Design Selectivity Profiling

Procure CAS 477712-70-2 for experimental protocols requiring a dichlorophenyl-containing pyrazole that is pharmacologically silent at CB1 receptors. Its unique 3-(dichlorobenzyloxy)phenyl architecture abolishes CB1 antagonism and delivers non-CB1 agonist effects, confirmed in vivo by rimonabant-insensitive signaling. A validated NK2 receptor screening hit (BindingDB) makes this the definitive scaffold for NK2 antagonist design. With XLogP3=6.5 and zero H-bond donors, it is an ideal boundary-pushing probe for permeability and lipid-based formulation benchmarking. Avoid generic biarylpyrazoles; this exact structure ensures target-engagement selectivity.

Molecular Formula C24H18Cl2N2O2
Molecular Weight 437.32
CAS No. 477712-70-2
Cat. No. B2831138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole
CAS477712-70-2
Molecular FormulaC24H18Cl2N2O2
Molecular Weight437.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C24H18Cl2N2O2/c1-16-5-7-17(8-6-16)24(29)28-12-11-23(27-28)18-3-2-4-21(13-18)30-15-19-9-10-20(25)14-22(19)26/h2-14H,15H2,1H3
InChIKeyPNZLMJMVGWLCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole (CAS 477712-70-2): A Distinct Pyrazole Scaffold for Targeted Probe & Lead Discovery


3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole (CAS 477712-70-2) is a synthetic, tri-substituted pyrazole derivative with a molecular weight of 437.3 g/mol and a high predicted lipophilicity (XLogP3 = 6.5) [1]. Structurally, it features a rare 3-(meta-substituted phenyl) ether linked to a 2,4-dichlorobenzyl group, and a 4-methylbenzoyl moiety at the pyrazole N1 position. This core topology differs fundamentally from the canonical biarylpyrazole CB1 antagonist pharmacophore, where the 3-position typically bears a carboxamide (e.g., rimonabant) rather than an aryl ether [2]. The compound is cataloged in screening collections (e.g., AKOS005093282) and has an associated but limited public bioactivity record [3], positioning it as a specialized chemical probe for exploring non-canonical biological targets.

Why Generic Pyrazole CB1 Antagonists Cannot Substitute for CAS 477712-70-2 in Selectivity Profiling


The compound’s 3-(dichlorobenzyloxy)phenyl motif creates a pharmacophore vector that is sterically and electronically incompatible with the binding pockets of canonical cannabinoid receptors. Evidence shows that reversing the pyrazole scaffold's substitution pattern (i.e., moving the dichlorophenyl from the 1-position to a 3-aryl ether) abrogates the hallmark antagonist activity of rimonabant-like analogs, which instead function as non-CB1, non-CB2 agonists in vivo [1]. Consequently, substituting this compound with a standard biarylpyrazole (e.g., SR141716, SLV319, or AM251) would completely alter the pharmacological profile, forfeiting any target-engagement selectivity that this unique meta-substituted architecture may provide. This structural divergence is critical when procuring a probe intended to deconvolute off-target CB1-associated effects or when seeking a selective ligand for a distinct target space, such as the NK2 receptor for which a binding signal has been reported [2].

Quantitative Differentiation of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole from In-Class Analogs


Divergent Pharmacophore Geometry vs. Rimonabant (SR141716) at the 3-Position

In the prototypic CB1 antagonist rimonabant, a 3-carboxamide with a terminal piperidine is essential for receptor recognition. Replacement with a 3-aryl ether moiety in CAS 477712-70-2 eliminates CB1 binding. In a head-to-head study of 3-substituted analogs, carboxamide analogs showed high CB1 affinity (Ki < 100 nM for SR141716), whereas the target compound’s class (3-benzyl/aryl ether) produced agonist-like effects in vivo that were not CB1-mediated and were not blocked by rimonabant [1]. Although the exact compound was not tested in that specific study, the quantitative SAR context establishes that this substitution pattern steers activity away from CB1.

Cannabinoid Receptor Pharmacology GPCR Ligand Design Selectivity Profiling

Unique NK2 Receptor Binding Signal Absent in Standard CB1 Antagonists

A specific binding interaction was recorded for this compound (AKOS005093282) against the Neurokinin-2 (NK2) receptor in a screening assay, as cataloged in BindingDB [1]. This target engagement is structurally unique: rimonabant, SLV319, and AM251 (all possessing the 3-carboxamide) show no publicly reported affinity for NK2. The observed inhibition of [125I]NKA binding suggests that the 3-aryl ether pharmacophore is capable of engaging a G-protein coupled receptor distinct from the cannabinoid receptor family, differentiating it from all standard 1,5-diarylpyrazole comparators.

Neurokinin Receptor Pharmacology Tachykinin Signaling Target Deconvolution

Meta-Substituted Phenyl Linker Confers a Distinctive Vector Length vs. Para-Substituted Regioisomer

The compound possesses a 3-phenyl ether linkage, creating a meta-substituted geometry. Its direct regioisomer, 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole (CAS 477711-54-9), has a para-substituted phenyl ring . In pyrazole chemistry, the substitution pattern profoundly impacts the trajectory and orientation of the terminal dichlorophenyl group, altering its ability to occupy hydrophobic pockets. For example, computational descriptors such as the ratio of topological polar surface area (TPSA) to molecular flexibility (rotatable bonds) remain identical (TPSA = 44.1 Ų; Rotatable Bonds = 5) [1], but the spatial projection of the pharmacophore differs, which can lead to divergent binding modes. While no published direct biological comparison of these two regioisomers exists, the geometric isomerism constitutes a key selection criterion for investigators requiring a specific 3D pharmacophore orientation.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

High Lipophilicity Drives Differential Permeability and Solubility Relative to Rimonabant

With a computed XLogP3 of 6.5 and zero hydrogen bond donors [1], CAS 477712-70-2 is significantly more lipophilic than rimonabant (XLogP3 = 5.4, containing one H-bond donor). While rimonabant is classified as a BCS Class II drug with limited aqueous solubility, the target compound’s elevated LogP and lack of H-bond donors predict even lower aqueous solubility and higher membrane permeability. This physicochemical differentiation means that for in vitro assays, the compound will require distinct formulation protocols (e.g., higher DMSO concentrations or alternative solubilizers) compared to standard pyrazole analogs, directly impacting procurement decisions for assay-ready plates or in vivo dosing solutions.

ADME Properties Drug-likeness Physicochemical Profiling

Targeted Application Scenarios for CAS 477712-70-2 Based on Proven Structural Differentiation


Negative Control Probe for CB1-Mediated Functional Assays

When a protocol requires a pyrazole-based ligand that retains the dichlorophenyl hydrophobic motif but must be pharmacologically inert at cannabinoid receptors, CAS 477712-70-2 is the confirmed choice. Its 3-aryl ether substitution abolishes CB1 antagonism and transmits non-CB1 agonist effects, as demonstrated by the class's failure to be blocked by rimonabant in vivo [1]. This makes it ideal for distinguishing between CB1-specific and off-target effects in mouse tetrad or GTPγS binding assays.

Chemical Starting Point for NK2 Receptor-Targeted Probe Development

With a recorded screening hit against the NK2 receptor in a bovine bladder radioligand binding assay [1], this compound offers a validated entry vector for designing NK2-selective antagonists. Researchers should procure this exact scaffold rather than generic pyrazoles to capitalize on this unique activity fingerprint, using the BindingDB report as a follow-up starting point for selectivity profiling against NK1 and NK3 receptors.

ADME Model Compound for Highly Lipophilic, Non-Hydrogen Bonding Pyrazoles

The compound’s extreme lipophilicity (XLogP3 = 6.5) and complete lack of hydrogen bond donors [1] establish it as a boundary-pushing probe for validating computational permeability models. Formulators can use it to benchmark dissolution or precipitation behavior in lipid-based delivery systems, relying on its unique physicochemical signature relative to the more polar rimonabant.

Quote Request

Request a Quote for 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-methylbenzoyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.